molecular formula C13H18O3S B14314826 2-(Benzenesulfonyl)hept-1-EN-3-OL CAS No. 110362-35-1

2-(Benzenesulfonyl)hept-1-EN-3-OL

Cat. No.: B14314826
CAS No.: 110362-35-1
M. Wt: 254.35 g/mol
InChI Key: FKZVRELCFPCPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)hept-1-en-3-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hepten-3-ol backbone. This compound is notable for its unique structural features, which include both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)hept-1-en-3-ol typically involves the reaction of hept-1-en-3-ol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of hept-1-en-3-ol is replaced by the benzenesulfonyl group. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)hept-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

2-(Benzenesulfonyl)hept-1-en-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)hept-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, influencing various biological processes .

Properties

CAS No.

110362-35-1

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

2-(benzenesulfonyl)hept-1-en-3-ol

InChI

InChI=1S/C13H18O3S/c1-3-4-10-13(14)11(2)17(15,16)12-8-6-5-7-9-12/h5-9,13-14H,2-4,10H2,1H3

InChI Key

FKZVRELCFPCPEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)S(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.